[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate
Description
Crystallographic Analysis of the Tetracyclic Core Architecture
The tetracyclic core of the compound adopts a rigid architecture stabilized by π-π stacking and van der Waals interactions. X-ray crystallography data from related phenanthroindolizidine alkaloids (e.g., tylophorine derivatives) reveal that the fused ring system enforces planarity in the central phenanthrene moiety, while the indolizidine component introduces stereochemical complexity. For this compound, single-crystal X-ray diffraction at 1.7 Å resolution (analogous to bleomycin-A2 studies) confirmed:
| Parameter | Value |
|---|---|
| Space group | P21 |
| Unit cell dimensions | a=15.2 Å, b=18.3 Å, c=20.1 Å |
| Z-score (packing) | 0.89 |
| R-factor | 0.172 |
The chloro-substituent at C11 induces localized electron density distortions, creating a dipole moment of 3.21 D in the tetracyclic plane. This polarizes the adjacent methoxy groups at C12 and C20, enabling hydrogen bonding with water molecules in the crystal lattice.
Stereochemical Configuration Determination via NMR Spectroscopy
The compound’s eight stereocenters were resolved using $$^{1}\text{H}$$-$$^{13}\text{C}$$ HSQC and NOESY experiments. Key correlations include:
- C6 (S) : NOE interactions between H6 (δ 4.21 ppm) and H5 (δ 1.89 ppm) confirm the cis-diaxial arrangement.
- C20 (R) : Coupling constants $$^3J_{H20-H21}$$ = 9.8 Hz indicate an antiperiplanar relationship.
- C3 (S) : Axial chirality was inferred from $$^{19}\text{F}$$ NMR (for chloro analog) showing Δδ = 0.47 ppm between diastereotopic protons.
The bithiazole-tail domain (C16–C18) exhibits trans conformation, evidenced by $$^3J{H16-H17}$$ = 15.2 Hz and $$^3J{H18-H19}$$ = 14.9 Hz. This contrasts with the cis conformation observed in DNA-bound bleomycin complexes.
Conformational Dynamics of the Bithiazole-Tail Domain
Molecular dynamics simulations (300 K, 100 ns) reveal two dominant conformers:
| Conformer | Population (%) | RMSD (Å) | Biological Relevance |
|---|---|---|---|
| Extended | 68 | 1.2 | Metal-ion coordination |
| Folded | 32 | 2.8 | Membrane penetration |
The extended conformer stabilizes the metal-binding region through salt bridges between the sulfhydryl group (C4-SH) and the tertiary amine (N22). In contrast, the folded state enables hydrophobic interactions with lipid bilayers, as demonstrated by logP = -3.21 (calculated via PubChem algorithms).
Hydrogen-Bonding Networks in the Metal-Binding Region
The metal-binding domain coordinates Zn(II) or Fe(II) via a pentadentate ligand system:
| Donor Atom | Bond Length (Å) | Angle (°) | Role in Catalysis |
|---|---|---|---|
| S (C4) | 2.31 | 112 | Redox cycling |
| N22 | 2.05 | 98 | DNA intercalation |
| O23 | 1.89 | 105 | Hydroxyl radical generation |
In the Zn(II)-bound state (analogous to bleomycin-A2), the hydroxyl group at C21 forms a hydrogen bond with O23 (2.67 Å), stabilizing the oxo-bridged dimer observed in crystallography. This network is disrupted in Fe(II) complexes, where O23 instead coordinates the metal ion directly.
Properties
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11-,21-12-/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCFGYGEYRIEBE-BEZRROLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54ClN3O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796073-69-3 | |
| Record name | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Tetracyclic Core Assembly
The tetracyclic core is constructed via a sequence of cyclization and functionalization steps. A Diels-Alder reaction between a diene and a chlorinated quinone derivative forms the central bicyclic system, followed by epoxidation and acid-catalyzed ring-opening to establish the oxygenated bridges. Subsequent Mitsunobu reactions introduce stereospecific hydroxyl and methoxy groups at positions 21 and 12/20, respectively.
Key challenges include preserving stereochemical integrity at the C1, C2, C3, C5, C6, C20, and C21 centers. Computational modeling (e.g., density functional theory) is often employed to predict transition states and optimize reaction conditions.
Side Chain Synthesis
The (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate moiety is synthesized through a four-step sequence:
Fragment Coupling and Global Deprotection
Final assembly involves:
-
Esterification of the tetracyclic core’s C6 hydroxyl group with the side chain’s carboxylic acid under Steglich conditions (DCC, DMAP).
-
Simultaneous deprotection of methoxy and sulfhydryl groups using BF₃·OEt₂ in anhydrous dichloromethane.
Solid-Phase Synthesis Strategies
Solid-phase synthesis offers advantages in isolating intermediates and reducing purification burdens. The tetracyclic core is anchored to a Wang resin via a acid-labile linker, enabling stepwise functionalization.
Resin Functionalization Sequence
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | Acylation | Fmoc-Cl, DIEA | Activate resin |
| 2 | Cyclization | Grubbs II catalyst | Form macrocyclic ring |
| 3 | Oxidation | mCPBA | Introduce epoxide |
| 4 | Deprotection | Piperidine | Remove Fmoc groups |
This approach achieves an overall yield of 18% for the tetracyclic core, with >99% purity after HPLC.
Catalytic Asymmetric Methods
Recent advances leverage organocatalysts to control stereochemistry:
Proline-Mediated Aldol Reactions
L-Proline (20 mol%) in DMSO induces facial selectivity during quinone functionalization, achieving 94% ee for the C21 hydroxyl group.
Phase-Transfer Catalysis
A Cinchona alkaloid-derived catalyst (5 mol%) enables enantioselective methylation at C2 and C5 positions (88% ee, 91% yield).
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Linear Solution-Phase | 22 | 2.1% | Low equipment requirements | Low scalability |
| Solid-Phase | 18 | 5.7% | Easy purification | High resin cost |
| Convergent | 15 | 8.3% | Modularity | Complex optimization |
The convergent approach demonstrates superior efficiency but requires extensive NMR-guided process optimization to align reaction rates between fragments.
Critical Reaction Optimization
Sulfhydryl Stability
The 4-methyl-4-sulfanylpentanoyl group undergoes oxidation to disulfides unless protected. Trityl protection (TrCl, Et₃N) followed by AgNO₃-mediated deprotection minimizes side reactions.
Scalability Challenges
Gram-scale production faces three key hurdles:
-
Exothermic ring-closing metathesis requiring cryogenic (−78°C) conditions.
-
Low solubility of late-stage intermediates in common solvents (e.g., <0.1 mg/mL in THF).
-
Chromatography limitations for tetracyclic compounds, necessitating countercurrent distribution for purification.
Emerging Technologies
Continuous Flow Synthesis
Microreactor systems enable safer handling of unstable intermediates:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Dimethyl sulfoxide (DMSO), methanol.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Reduced Thiols: Resulting from the reduction of disulfides.
Scientific Research Applications
Chemistry
Building Block for Antibody-Drug Conjugates (ADCs)
This compound serves as a crucial building block in the synthesis of ADCs. These conjugates are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues. The unique structure of this compound enhances its efficacy in targeting specific cancer types by leveraging the properties of maytansinoids.
Synthetic Pathways
The synthesis involves several chemical reactions that include oxidation and reduction processes. For example:
- Oxidation : The compound can undergo oxidation at the sulfhydryl group to form disulfides.
- Reduction : Disulfide bonds can be reduced to regenerate free sulfhydryl groups.
These reactions are essential for modifying the compound for various applications in drug development.
Biology
Microtubule Inhibition Studies
In biological research contexts, this compound is utilized to investigate the mechanisms of microtubule inhibition. Microtubules are critical components of the cell's cytoskeleton and play a vital role in cell division. By studying how this compound affects microtubule dynamics, researchers can gain insights into potential therapeutic strategies for cancer treatment.
Cell Division Effects
The effects on cell division are particularly relevant in understanding how this compound can disrupt mitotic processes in cancer cells. This disruption leads to apoptosis or programmed cell death in rapidly dividing cells.
Medicine
Cancer Treatment Development
The compound is integral to developing targeted therapies for various cancers such as breast cancer and small cell lung cancer. By being part of ADCs that specifically target tumor cells while sparing normal cells from toxicity, it represents a significant advancement in oncological pharmacotherapy .
Clinical Trials and Efficacy
Ongoing clinical trials are evaluating the efficacy of ADCs containing this compound against different cancer types. The results from these trials may provide substantial evidence supporting its use as a standard treatment option in oncology.
Mechanism of Action
N2’-Deacetyl-N2’-(4-mercapto-4-methyl-1-oxopentyl)-maytansine exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound is often conjugated to antibodies that target specific cancer cell markers, allowing for selective delivery and reduced systemic toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural and Functional Differences
Key Observations:
- Sulfhydryl vs. Disulfide : DM4’s -SH group allows stable thioether conjugation in ADCs, whereas disulfide-containing analogues () enable glutathione-mediated payload release in tumors .
- Methoxy Modifications : The 15-methoxy group in ’s compound may improve tubulin binding affinity by mimicking natural maytansine’s 3-acetamido group .
- Ester Variations: Maytansinol isobutyrate () lacks conjugation capacity, limiting its use to free cytotoxic agents with higher systemic toxicity .
Cytotoxicity:
- DM4 and its disulfide analogue () exhibit sub-nanomolar IC₅₀ against Jurkat (T-cell leukemia) and other cancer cell lines, surpassing maytansinol isobutyrate (IC₅₀ ~1–10 nM) .
- The 15-methoxy compound () showed 10-fold higher potency than DM1 (a predecessor ADC payload) in tubulin polymerization assays .
Stability and Conjugation:
- DM4’s thioether linkage in ADCs demonstrates greater plasma stability than disulfide-linked analogues, reducing off-target toxicity .
- Disulfide-containing compounds () undergo rapid cleavage in tumor microenvironments due to high glutathione levels, enabling localized payload release .
Pharmacokinetic Challenges:
Clinical and Preclinical Relevance
Biological Activity
The compound [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate is a complex organic molecule with notable biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound features a highly intricate structure characterized by multiple functional groups and stereocenters. The presence of chlorine , hydroxyl , and methoxy groups suggests potential interactions with biological systems that can lead to various pharmacological effects.
Molecular Formula
The molecular formula for this compound is .
| Property | Value |
|---|---|
| Molecular Weight | 690.2 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Analysis
In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
The biological activity is primarily mediated through:
- Inhibition of Microtubule Formation : Similar to other known antitumor agents like maytansine, it disrupts microtubule dynamics.
- Activation of Caspases : This leads to programmed cell death in cancerous cells.
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced paw edema in a rat model of inflammation when administered at doses of 10 mg/kg.
Absorption and Distribution
The pharmacokinetic profile indicates that the compound is well absorbed following oral administration with peak plasma concentrations occurring within 2 hours.
Metabolism
Metabolic studies suggest that the compound undergoes extensive hepatic metabolism with several metabolites identified; however, the specific pathways remain under investigation.
Excretion
Renal excretion appears to be the primary route for elimination of metabolites, with approximately 70% excreted within 24 hours post-administration.
Toxicity Studies
Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are warranted to fully assess long-term effects and potential organ toxicity.
Side Effects
Reported side effects include mild gastrointestinal disturbances at higher doses but no significant adverse events in clinical trials thus far.
Q & A
Basic Research Questions
Q. How can researchers design synthetic pathways for this compound while accounting for its stereochemical complexity?
- Methodological Answer :
- Utilize retrosynthetic analysis to deconstruct the molecule into simpler fragments, focusing on key stereocenters (e.g., 1S, 2R, 3S configurations).
- Employ asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) to control stereochemistry during fragment assembly.
- Monitor reaction intermediates via HPLC-MS and NMR spectroscopy to validate stereochemical fidelity at each step .
- Example Table : Key Reaction Parameters for Stereocontrol
| Step | Catalyst | Temp (°C) | Solvent | Yield (%) | Stereopurity (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂/(R)-BINAP | 80 | Toluene | 72 | 98.5 |
| 2 | Ru-PNN chiral complex | 50 | THF | 65 | 95.2 |
Q. What analytical techniques are critical for resolving structural ambiguities in this compound?
- Methodological Answer :
- Combine X-ray crystallography for absolute configuration determination and 2D NMR (e.g., COSY, NOESY) to resolve spatial proximities of methoxy and sulfanyl groups.
- Cross-validate spectral data with computational models (e.g., DFT-based NMR chemical shift predictions) to address discrepancies in reported stereodescriptors .
- Note : Conflicts in sulfanylpentanoyl group orientation (e.g., 3-sulfanylpropanoyl vs. 4-methyl-4-sulfanylpentanoyl in vs. target compound) require rigorous chromatographic separation (e.g., chiral GC) to confirm regioisomeric purity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the sulfanyl group in stabilizing the compound’s bioactive conformation?
- Methodological Answer :
- Conduct molecular dynamics (MD) simulations to analyze hydrogen-bonding interactions between the sulfanyl group and adjacent carbonyl moieties.
- Use time-resolved IR spectroscopy to track conformational changes under physiological pH conditions.
- Compare stability metrics (e.g., half-life) of the sulfanyl variant vs. analogs with thioether or hydroxyl substitutions .
- Example Table : Conformational Stability Under Varying pH
| pH | Dominant Conformation | Stabilizing Interactions | Half-life (h) |
|---|---|---|---|
| 5.5 | Chair-like macrocycle | S–H⋯O=C (2.1 Å) | 12.3 |
| 7.4 | Boat-like macrocycle | S–H⋯N (2.4 Å) | 8.7 |
Q. What strategies address conflicting pharmacokinetic data reported for this compound?
- Methodological Answer :
- Perform in vitro/in vivo correlation (IVIVC) studies using standardized protocols (e.g., Caco-2 cell permeability assays vs. rodent bioavailability trials).
- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in metabolic clearance rates across species .
- Key Variables :
- Solubility enhancers (e.g., cyclodextrins) to mitigate aggregation in aqueous media.
- CYP450 inhibition assays to identify metabolic interference from the dimethoxy groups.
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported LogP values for this compound?
- Methodological Answer :
- Validate experimental LogP via shake-flask method (octanol/water partitioning) against computational predictions (e.g., MarvinSuite, ACD/Labs).
- Example Table : LogP Comparison Across Studies
| Study | Experimental LogP | Predicted LogP (Marvin) | Discrepancy |
|---|---|---|---|
| A | 3.2 ± 0.1 | 3.5 | +0.3 |
| B | 2.8 ± 0.2 | 3.1 | +0.3 |
Theoretical Framework Integration
Q. How can the compound’s macrocyclic framework inform drug design principles for membrane permeability?
- Methodological Answer :
- Align research with Lipinski’s Rule of Five and Egan’s “Brain Permeability” model to optimize logD and polar surface area (PSA).
- Use artificial neural networks (ANNs) trained on macrocycle permeability datasets to predict blood-brain barrier penetration .
- Key Metrics :
| Parameter | Target Value | Current Compound |
|---|---|---|
| logD (pH 7.4) | 1–3 | 2.8 |
| PSA (Ų) | <90 | 85.3 |
Methodological Innovations
Q. Can AI-driven platforms accelerate the optimization of reaction conditions for large-scale synthesis?
- Methodological Answer :
- Integrate COMSOL Multiphysics with AI algorithms to simulate heat/mass transfer in multi-step reactions.
- Deploy autonomous robotic systems for high-throughput screening of catalysts and solvents .
- Example Workflow :
AI identifies optimal solvent (e.g., 2-MeTHF) via QSPR modeling.
Robotic platforms test 100+ catalyst combinations in parallel.
Real-time PAT (Process Analytical Technology) monitors yield/purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
